Molecular weight and formula of Tert-butyl 3-amino-4-methylbenzoate
Molecular weight and formula of Tert-butyl 3-amino-4-methylbenzoate
Technical Profile: Tert-butyl 3-amino-4-methylbenzoate [1][2]
Part 1: Executive Summary
Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a specialized aromatic ester intermediate primarily utilized in the discovery and development of Type II kinase inhibitors . Distinct from its methyl ester analog (a precursor to Nilotinib), the tert-butyl ester variant offers unique orthogonal protection strategies in medicinal chemistry. Its bulky lipophilic group provides acid-lability, allowing for controlled deprotection or modulation of pharmacokinetic properties in late-stage drug assembly.
This compound serves as a critical scaffold for synthesizing "hinge-binding" or "allosteric-binding" motifs in drugs targeting Bcr-Abl , Lck , and Src family kinases . Its structural core—3-amino-4-methylbenzoic acid—is pharmacophorically essential for hydrogen bonding within the ATP-binding pocket of these enzymes.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | tert-Butyl 3-amino-4-methylbenzoate |
| CAS Number | 111773-25-2 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Pale yellow liquid to low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Key Functional Groups | Primary Aniline (C-3), tert-Butyl Ester (C-1), Methyl (C-4) |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Part 3: Synthetic Pathways & Optimization
The synthesis of Tert-butyl 3-amino-4-methylbenzoate requires careful selection of methods to prevent premature hydrolysis of the acid-labile tert-butyl ester. The most robust industrial route avoids direct esterification of the amino acid and instead utilizes a Nitro-Reduction Strategy .
Protocol: Nitro-Reduction via Transfer Hydrogenation
Source Validation: Adapted from Han et al., 2022 (Ref. 1).
Rationale: This method preserves the tert-butyl ester, which would be cleaved under the strong acidic conditions typically required for Fischer esterification.
Step-by-Step Methodology:
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Precursor Preparation: Begin with tert-butyl 4-methyl-3-nitrobenzoate .[1][2]
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Reaction Setup: Dissolve the nitro precursor (1.0 equiv) in Ethanol (EtOH).
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 20 wt% loading relative to substrate).
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Hydrogen Donor: Add Cyclohexene (excess, ~10 equiv) or use H₂ gas balloon. Cyclohexene acts as a mild hydrogen transfer agent, reducing fire hazards associated with H₂ gas.
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Execution: Heat the mixture to 80 °C (reflux) for 16 hours .
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Work-up:
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Cool to room temperature.
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Filter through a Celite pad to remove Pd/C.
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Concentrate the filtrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1).
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Yield: Expect 90–92% yield of a yellow liquid/solid.
Alternative Route: Direct Esterification (Less Preferred)
Reaction of 3-amino-4-methylbenzoic acid with Boc₂O (Di-tert-butyl dicarbonate) and DMAP in tert-butanol.
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Risk: Potential for N-Boc protection competition.
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Use Case: Only when the nitro precursor is unavailable.
Part 4: Visualization of Synthetic Logic
Caption: Optimized synthesis via nitro-reduction to preserve the acid-labile ester moiety.
Part 5: Applications in Drug Discovery
Tert-butyl 3-amino-4-methylbenzoate acts as a "Hinge-Binding" Scaffold Precursor . In the development of Type II kinase inhibitors (e.g., analogues of GNF-7 or Nilotinib), the aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region or for coupling to a "tail" moiety that extends into the allosteric pocket.
Key Structural Roles:
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Amide Coupling: The free amine at position 3 is typically reacted with acyl chlorides or carboxylic acids (using HATU/DIPEA) to attach the "head" group of the inhibitor (e.g., a pyrimidine or pyridine ring).
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Orthogonal Protection: The tert-butyl ester remains stable during basic coupling reactions. It can be selectively removed later using TFA (Trifluoroacetic acid) or HCl/Dioxane to unmask the carboxylic acid, which can then be solubilized or further derivatized.
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Lipophilicity Modulation: In some cases, the tert-butyl group is retained to increase the logP (lipophilicity) of the molecule, enhancing cell membrane permeability during early-stage screening.
Part 6: Analytical Validation (Self-Validating Protocol)
To confirm the identity of the synthesized compound, researchers should verify the following NMR signals. The absence of the tert-butyl singlet indicates hydrolysis; the absence of the amine signal indicates oxidation.
Expected ¹H NMR (CDCl₃, 400 MHz):
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δ 7.3–7.4 (m, 2H): Aromatic protons (H-2, H-6).
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δ 7.1 (d, 1H): Aromatic proton (H-5).
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δ 3.7–4.0 (br s, 2H): NH₂ protons (Exchangeable with D₂O).
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δ 2.2–2.4 (s, 3H): Aryl-Methyl group (C-4 CH₃).
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δ 1.5–1.6 (s, 9H): tert-Butyl group (C(CH₃)₃). Critical purity marker.
Part 7: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (darkening over time).
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Handling: Use only in a fume hood. Avoid contact with strong acids which will rapidly cleave the ester to form isobutylene gas and the free acid.
References
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Han, S. J., et al. (2022).[2][3] "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1255–1266.
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BenchChem. (2025). "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." (Analogous chemistry reference).
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PubChem. (2025).[4] "Compound Summary: 3-Amino-4-methylbenzoic acid (Parent Acid)."
Sources
- 1. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
